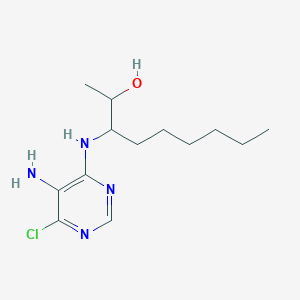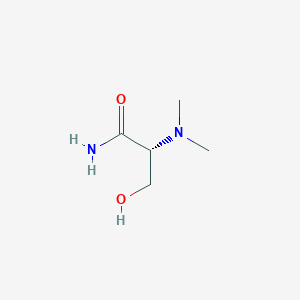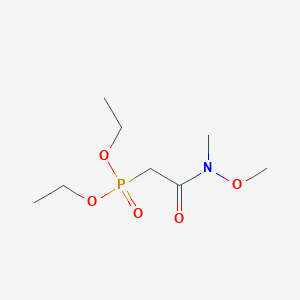
ジエチル(N-メトキシ-N-メチルカルバモイルメチル)ホスホネート
説明
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is a chemical compound with the molecular formula C8H18NO5P. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a type of Weinreb amide, which is commonly used in the synthesis of ketones and aldehydes due to its stability and reactivity .
科学的研究の応用
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ketones and aldehydes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide typically involves the reaction of diethylphosphonoacetic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Diethylphosphonoacetic acid and N-methoxy-N-methylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
化学反応の分析
Types of Reactions
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include Grignard reagents and organolithium compounds.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent typically yields a ketone or aldehyde .
作用機序
The mechanism of action of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide involves its ability to form stable intermediates during chemical reactions. The methoxy group stabilizes the tetrahedral intermediate formed during nucleophilic addition, preventing over-addition and ensuring the formation of the desired product. This stabilization is crucial for the selective synthesis of ketones and aldehydes .
類似化合物との比較
Similar Compounds
N-methoxy-N-methylacetamide: A simpler Weinreb amide used in similar synthetic applications.
Diethylphosphonoacetic acid: A precursor in the synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide.
N-methoxy-N-methylbenzamide: Another Weinreb amide with similar reactivity but different structural features.
Uniqueness
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is unique due to its dual functional groups (phosphoryl and amide), which provide enhanced reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the selective formation of ketones and aldehydes .
特性
IUPAC Name |
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-8(10)9(3)12-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRYBDGIILFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)N(C)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378667 | |
| Record name | SBB057815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124931-12-0 | |
| Record name | SBB057815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is unique about Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate as an Emmons-Horner-Wittig reagent?
A1: While both research papers primarily focus on introducing Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate as a novel reagent, they don't delve into specific comparative advantages over other reagents. Further research is needed to understand its unique properties and benefits in the context of the Emmons-Horner-Wittig reaction.
Q2: Are there any reported applications of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in synthesizing specific compounds?
A2: The provided abstracts don't mention specific applications or synthesized compounds using Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate . Further investigation into the full research articles is recommended for a comprehensive understanding of its applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



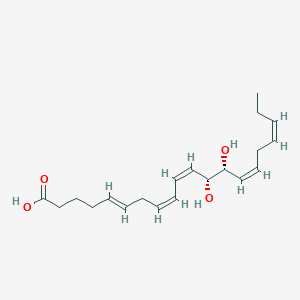
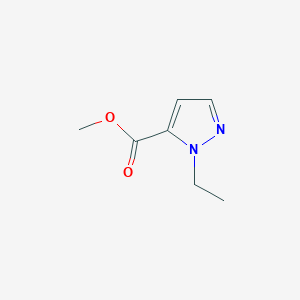

![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)
![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)


